molecular formula C12H16Cl2Si B14712053 Dichloro(cyclohexyl)phenylsilane CAS No. 18042-67-6

Dichloro(cyclohexyl)phenylsilane

Cat. No.: B14712053
CAS No.: 18042-67-6
M. Wt: 259.24 g/mol
InChI Key: MYLMAKOOHNYUAS-UHFFFAOYSA-N
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Description

Dichloro(cyclohexyl)phenylsilane is an organosilicon compound with the molecular formula C12H16Cl2Si. It is characterized by the presence of a silicon atom bonded to a phenyl group, a cyclohexyl group, and two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(cyclohexyl)phenylsilane can be synthesized through the reaction of phenylsilane with cyclohexylmagnesium bromide, followed by chlorination. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Dichloro(cyclohexyl)phenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form cyclohexylphenylsilane.

    Oxidation Reactions: Oxidation can lead to the formation of silanol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dichloro(cyclohexyl)phenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichloro(cyclohexyl)phenylsilane involves its ability to undergo various chemical transformations. The silicon atom, bonded to both organic groups and chlorine atoms, provides a versatile platform for chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the electronic and steric effects of the phenyl and cyclohexyl groups .

Comparison with Similar Compounds

Uniqueness: Dichloro(cyclohexyl)phenylsilane is unique due to the presence of both a bulky cyclohexyl group and reactive chlorine atoms. This combination allows for a wide range of chemical modifications and applications, distinguishing it from simpler organosilicon compounds .

Properties

CAS No.

18042-67-6

Molecular Formula

C12H16Cl2Si

Molecular Weight

259.24 g/mol

IUPAC Name

dichloro-cyclohexyl-phenylsilane

InChI

InChI=1S/C12H16Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

MYLMAKOOHNYUAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Si](C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

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